(2E)-4-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-[(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-4-OXO-2-BUTENOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and presence in several pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-4-OXO-2-BUTENOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the cyano and ethyl groups. The final steps involve the formation of the amino and oxo groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxo derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
(E)-4-[(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-4-OXO-2-BUTENOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-[(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and may exhibit similar biological activities.
Cyano-substituted compounds: These molecules contain cyano groups and can have comparable chemical reactivity.
Uniqueness
(E)-4-[(3-CYANO-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-4-OXO-2-BUTENOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-4-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-2-9-3-4-10-11(8-16)15(21-12(10)7-9)17-13(18)5-6-14(19)20/h5-6,9H,2-4,7H2,1H3,(H,17,18)(H,19,20)/b6-5+ |
InChI Key |
KBEMPPDUIDFFHB-AATRIKPKSA-N |
Isomeric SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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